molecular formula C7H9Cl2N3O2S B12716925 5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole CAS No. 115906-51-9

5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole

Cat. No.: B12716925
CAS No.: 115906-51-9
M. Wt: 270.14 g/mol
InChI Key: KJRSJNGFKAWTLF-UHFFFAOYSA-N
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Description

5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure. This compound contains an imidazole ring substituted with a nitro group, a methyl group, and a thioether linkage to a dichloropropyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with 2,3-dichloropropylthiol in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dichloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles.

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Imidazoles: Nucleophilic substitution reactions yield various substituted imidazole derivatives.

Scientific Research Applications

5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thioether linkage and the dichloropropyl group may also contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A quinone derivative with strong oxidizing properties.

    Thiophene Derivatives: Compounds containing a thiophene ring, known for their diverse biological activities.

Uniqueness

5-((2,3-Dichloropropyl)thio)-1-methyl-4-nitro-1H-imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.

Properties

CAS No.

115906-51-9

Molecular Formula

C7H9Cl2N3O2S

Molecular Weight

270.14 g/mol

IUPAC Name

5-(2,3-dichloropropylsulfanyl)-1-methyl-4-nitroimidazole

InChI

InChI=1S/C7H9Cl2N3O2S/c1-11-4-10-6(12(13)14)7(11)15-3-5(9)2-8/h4-5H,2-3H2,1H3

InChI Key

KJRSJNGFKAWTLF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1SCC(CCl)Cl)[N+](=O)[O-]

Origin of Product

United States

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